molecular formula C10H12BrNO2 B2602433 Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate CAS No. 2309464-99-9

Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate

Cat. No.: B2602433
CAS No.: 2309464-99-9
M. Wt: 258.115
InChI Key: HLEKPYVMEIIRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a methylpropanoate group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the bromination of 2-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated product is then subjected to esterification with methyl propanoate under acidic conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridine derivatives.

    Coupling: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: Acts as a precursor for the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In material science, its electronic properties are exploited to enhance the performance of organic semiconductors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate
  • Methyl 2-(3-fluoropyridin-2-yl)-2-methylpropanoate
  • Methyl 2-(3-iodopyridin-2-yl)-2-methylpropanoate

Uniqueness

Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. The bromine atom can participate in various substitution and coupling reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,9(13)14-3)8-7(11)5-4-6-12-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEKPYVMEIIRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309464-99-9
Record name methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.